

What is Rhod-FF AM and how does it work?

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Compound of Interest		
Compound Name:	Rhod-FF AM	
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Rhod-FF AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-FF AM is a fluorescent, cell-permeant calcium indicator designed for the detection and quantification of intracellular calcium dynamics. As an acetoxymethyl (AM) ester derivative of Rhod-FF, it readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod-FF molecule. Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high concentrations of calcium, such as those found within intracellular stores like the endoplasmic reticulum.[1] This technical guide provides a comprehensive overview of **Rhod-FF AM**, its mechanism of action, key technical data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

The functionality of **Rhod-FF AM** is a multi-step process that begins with its passive diffusion across the plasma membrane into the cell. The lipophilic acetoxymethyl (AM) ester groups render the molecule hydrophobic, facilitating this transport.[2]

Once in the intracellular environment, ubiquitous esterases cleave the AM esters, releasing the hydrophilic, fluorescently active form of the indicator, Rhod-FF. This process effectively traps Rhod-FF within the cell.



The active Rhod-FF molecule is a derivative of Rhod-2 and contains a BAPTA-based chelator that selectively binds to calcium ions (Ca²⁺).[3] In its calcium-free state, Rhod-FF is essentially non-fluorescent. Upon binding to Ca²⁺, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence intensity, with a greater than 100-fold increase.[1] This fluorescence enhancement is directly proportional to the concentration of free calcium ions, allowing for the quantitative measurement of intracellular calcium levels.

Quantitative Data

The following table summarizes the key quantitative properties of Rhod-FF.

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	552 nm	[1]
Emission Maximum (Ca ²⁺ -bound)	580 nm	[1]
Dissociation Constant (Kd) for Ca ²⁺	19 μΜ	[1]
Molar Extinction Coefficient (ε)	78,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Enhancement upon Ca ²⁺ binding	>100-fold	[1]
Solubility	DMSO	[1]

Experimental Protocols

The following is a generalized protocol for loading cells with **Rhod-FF AM**. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

Rhod-FF AM Stock Solution: Prepare a 2 to 5 mM stock solution of Rhod-FF AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4]



- Pluronic® F-127 Solution (Optional but Recommended): Prepare a 20% (w/v) solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.
- Rhod-FF AM Working Solution: On the day of the experiment, dilute the Rhod-FF AM stock solution into a buffer of choice (e.g., Hanks and HEPES buffer) to a final concentration of 2 to 20 μM.[4] For most cell lines, a final concentration of 4-5 μM is recommended.[4] If using Pluronic® F-127, add it to the working solution at a final concentration of 0.04%.[4]

Cell Loading Procedure

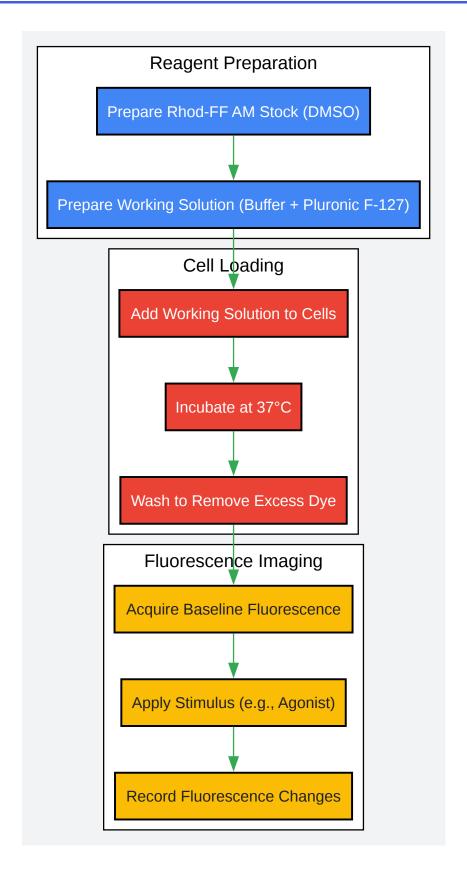
- Culture cells to the desired confluency on a suitable imaging plate or coverslip.
- Remove the culture medium.
- Add the Rhod-FF AM working solution to the cells.
- Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell lines.[4]
- After incubation, wash the cells with a suitable buffer (e.g., Hanks and HEPES buffer) to remove excess, unhydrolyzed Rhod-FF AM.
- The cells are now loaded with Rhod-FF and ready for fluorescence imaging.

Visualizations

Experimental Workflow for Rhod-FF AM

The following diagram illustrates the general workflow for using **Rhod-FF AM** in a cellular imaging experiment.





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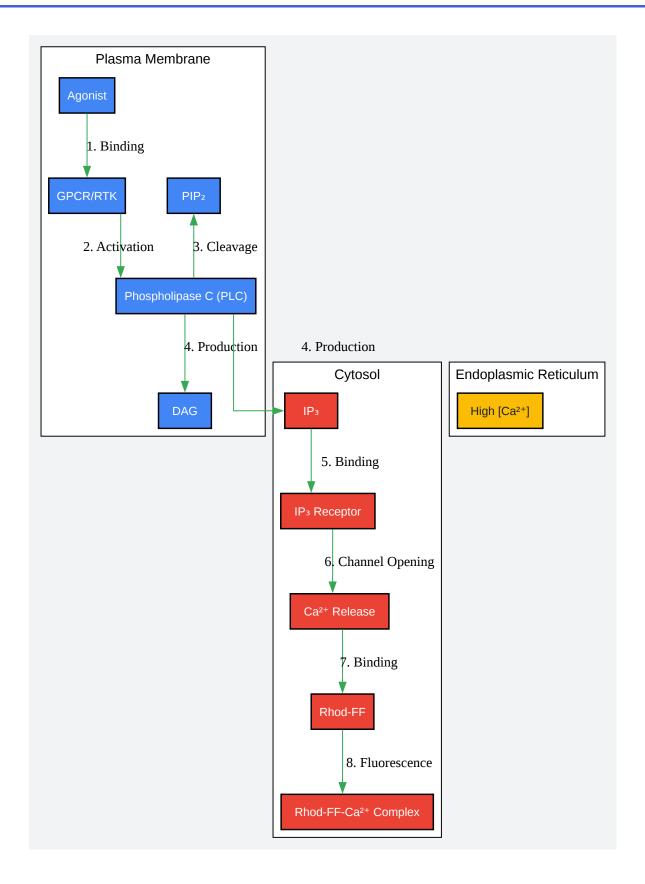
Experimental workflow for using **Rhod-FF AM**.



IP₃ Receptor-Mediated Calcium Signaling Pathway

Rhod-FF AM is often used to study intracellular calcium release from the endoplasmic reticulum (ER), a process frequently mediated by the inositol 1,4,5-trisphosphate (IP₃) receptor. The following diagram outlines this signaling cascade.





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IP₃ receptor-mediated intracellular calcium release pathway.



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